molecular formula C13H8F3N3O4 B3854712 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline CAS No. 17474-05-4

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline

Cat. No. B3854712
CAS RN: 17474-05-4
M. Wt: 327.21 g/mol
InChI Key: DUMAFIRAMXVMFL-UHFFFAOYSA-N
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Description

“2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline” is a chemical compound that belongs to the class of organic compounds known as nitroanilines . These are compounds containing an aniline moiety, which is substituted at one or more positions by a nitro group .


Molecular Structure Analysis

The molecular structure of “2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline” would consist of a phenyl group (a ring of six carbon atoms) attached to an amino group (NH2), with nitro groups (NO2) at the 2 and 6 positions of the ring, and a trifluoromethyl group (CF3) at the 4 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline” would depend on its molecular structure. Nitroanilines are generally solid at room temperature, and they may have different colors depending on the specific substituents .

Safety and Hazards

As with any chemical compound, handling “2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline” would require appropriate safety measures. Nitroanilines can be hazardous due to their reactivity and potential toxicity .

Future Directions

Future research could focus on studying the properties and potential applications of “2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline”, as well as developing methods for its synthesis and analysis .

properties

IUPAC Name

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)8-6-10(18(20)21)12(11(7-8)19(22)23)17-9-4-2-1-3-5-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMAFIRAMXVMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320769
Record name 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline

CAS RN

17474-05-4
Record name NSC364065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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